2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
Description
2-{[4-Methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a methyl group at the 4th position and a pyridin-2-yl group at the 5th position. The sulfanyl (-S-) linker connects the triazole ring to an acetamide moiety, which is further substituted with a naphthalen-1-yl group.
Properties
Molecular Formula |
C20H17N5OS |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H17N5OS/c1-25-19(17-10-4-5-12-21-17)23-24-20(25)27-13-18(26)22-16-11-6-8-14-7-2-3-9-15(14)16/h2-12H,13H2,1H3,(H,22,26) |
InChI Key |
VCKDVFNZOYTUCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through a thiolation reaction, typically using thiol reagents and appropriate catalysts.
Attachment of the Naphthalene Moiety: The naphthalene ring is attached via an acylation reaction, often using naphthalene derivatives and acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where electrophilic or nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole or pyridine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as those related to cell proliferation or microbial growth.
Pathways Involved: It may interfere with pathways such as DNA synthesis, protein synthesis, or signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Triazole-Acetamide Derivatives
Key Observations :
- Triazole Substitution : Allyl or ethyl groups (e.g., VUAA1 ) at the 4th position enhance receptor binding in insect studies, while methyl groups (target compound) may reduce steric hindrance.
- Acetamide Modifications : Bulkier groups like naphthalen-1-yl (target compound) vs. phenyl or sulfamoylphenyl alter lipophilicity, impacting membrane permeability.
- Linker Flexibility : Sulfanyl linkers (target compound) vs. 1,2,3-triazol-1-yl affect conformational rigidity and metabolic stability.
Key Observations :
Receptor Modulation
- VUAA1 : Activates insect Orco receptors (EC₅₀ ~3 µM), while OLC15 (N-(4-butylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide) acts as an antagonist . The target compound’s naphthalen-1-yl group may enhance hydrophobic interactions in receptor pockets.
- Antimicrobial Activity : Derivatives like 6c (MIC 12.5 µg/mL) suggest that electron-withdrawing groups (e.g., nitro) on the acetamide aryl ring improve potency .
Antioxidant and Anti-inflammatory Potential
- KA-series compounds : Pyridin-4-yl triazoles with substituted arylacetamides exhibit radical scavenging (IC₅₀ ~50 µM) and anti-inflammatory activity (60–70% inhibition of protein denaturation). The target compound’s naphthalene moiety may enhance π-π stacking in enzyme binding sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
